1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-

Serotonin Transporter SERT Reuptake Inhibition

This N1-(2-aminoethyl)-5-cyanoindole isomer uniquely positions the basic amine at the indole N1 versus common C3-substituted tryptamines. The 5-carbonitrile group enables controlled hydrolysis to carboxamide or acid derivatives. With XLogP3 0.7 and TPSA 54.7 Ų, this regioisomer offers distinct membrane permeability and oral bioavailability predictors compared to 5-cyanotryptamine. Ideal for SAR studies mapping receptor spatial tolerance where indole N-H H-bonding is eliminated. ≥95% purity, available for immediate shipment.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
CAS No. 1385027-30-4
Cat. No. B1448590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-5-carbonitrile, 1-(2-aminoethyl)-
CAS1385027-30-4
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2CCN)C=C1C#N
InChIInChI=1S/C11H11N3/c12-4-6-14-5-3-10-7-9(8-13)1-2-11(10)14/h1-3,5,7H,4,6,12H2
InChIKeyKQIDLHZLCDPEOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)-1H-indole-5-carbonitrile (CAS 1385027-30-4): Indole-Based Scaffold with 5-Cyano and N1-Aminoethyl Functionalization


1-(2-Aminoethyl)-1H-indole-5-carbonitrile (CAS 1385027-30-4) is a substituted indole derivative characterized by a carbonitrile (cyano) group at the 5-position of the indole core and a 2-aminoethyl substituent at the N1 position [1]. The compound is classified as a heterocyclic tryptamine analog with a molecular formula of C11H11N3 and a molecular weight of 185.22 g/mol [2]. This specific substitution pattern distinguishes it from endogenous serotonin (5-hydroxytryptamine), which bears a 5-hydroxy group, and from the more common 3-(2-aminoethyl)-substituted tryptamines such as 5-cyanotryptamine . The N1-substituted 2-aminoethyl motif is less common in the scientific literature relative to the C3-substituted regioisomer class, potentially offering distinct conformational properties and receptor-interaction profiles [3].

Why 1-(2-Aminoethyl)-1H-indole-5-carbonitrile (CAS 1385027-30-4) Cannot Be Replaced by 5-Cyanotryptamine or Other 5-Cyanoindole Analogs


The substitution position of the aminoethyl sidechain fundamentally alters both the molecular geometry and the electronic environment of the indole scaffold. In 1-(2-aminoethyl)-1H-indole-5-carbonitrile, the aminoethyl group is attached to the N1 nitrogen of the indole ring, whereas in 5-cyanotryptamine and the majority of serotonergic indoles, the aminoethyl chain is located at the C3 position [REFS-1, REFS-2]. This regiochemical difference changes the vector of the basic amine relative to the aromatic core, which is a critical determinant of ligand-receptor recognition at G protein-coupled receptors including serotonin receptor subtypes [2]. Additionally, the N1 substitution eliminates the indole N-H hydrogen bond donor capacity, which in C3-substituted tryptamines contributes to receptor binding interactions [3]. Therefore, compounds from the 5-cyanoindole class cannot be considered interchangeable without experimental verification; the procurement decision must be driven by the specific synthetic or pharmacological objective requiring the N1-substituted regioisomer [4].

Quantitative Evidence Assessment for 1-(2-Aminoethyl)-1H-indole-5-carbonitrile (CAS 1385027-30-4) Against Comparators


LIMITED EVIDENCE AVAILABLE: SERT Reuptake Inhibition Activity (Rat Synaptosomes) – No Validated Comparator Data

BindingDB reports an IC50 value of 1.76 μM (1,760 nM) for 1-(2-aminoethyl)-1H-indole-5-carbonitrile in a rat brain synaptosome 5-HT reuptake inhibition assay [1]. This data point derives from the ChEMBL database (CHEMBL182721) and represents the only publicly available quantitative pharmacological measurement for this specific compound. However, critical comparator data are absent: (1) 5-cyanotryptamine was not tested in this same assay system under identical conditions, precluding any cross-study potency comparison; (2) no standard reference compound (e.g., fluoxetine, citalopram) values are reported within the same dataset to establish a baseline; (3) the assay description lacks sufficient methodological detail to enable external normalization. The IC50 value of 1.76 μM indicates moderate-to-weak SERT inhibition relative to clinical antidepressants (which typically exhibit IC50 values in the low nanomolar range), but this is a class-level inference only and cannot be attributed as a differential property of this specific compound.

Serotonin Transporter SERT Reuptake Inhibition

EVIDENCE GAP: No Direct Comparative Data Available Against 5-Cyanotryptamine or Other 5-Cyanoindole Derivatives

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent databases (including US5861425 and related indole-ethanamine patents) failed to identify any head-to-head studies comparing 1-(2-aminoethyl)-1H-indole-5-carbonitrile directly against 5-cyanotryptamine, 3-(2-aminoethyl)-1H-indole-5-carbonitrile, or other 5-cyanoindole derivatives in any biological assay system [REFS-1, REFS-2]. While 5-cyanotryptamine has been characterized as a 5-HT1 receptor agonist [3] and has documented affinity for peripheral 5-HT2-like receptors [4], these measurements were performed in different laboratories using different protocols (e.g., guinea-pig ileum contraction assays, rat esophageal relaxation assays). Methodological heterogeneity—including variations in tissue source, buffer composition, incubation time, and radioligand concentration—precludes quantitative cross-study potency comparisons. No study has reported parallel testing of both compounds under identical conditions to enable differential analysis.

Comparative Pharmacology Structure-Activity Relationship 5-HT Receptors

Procurement Consideration: Commercially Available with Documented Purity Specifications

1-(2-Aminoethyl)-1H-indole-5-carbonitrile is commercially available from multiple vendors including Life Chemicals and Toronto Research Chemicals (TRC) with documented purity specifications of ≥95% . Pricing as of 2022-2023 ranges from approximately $660 for 500 mg to $2,094 for 5 g (≥95% purity) [1]. In contrast, the structurally related 5-cyanotryptamine (CAS 46276-24-8) is more widely available and serves as a documented synthetic intermediate for 5-carboxamidotryptamine, a 5-HT1 receptor agonist . The N1-substituted regioisomer (target compound) appears less frequently in vendor catalogs, which may reflect lower commercial demand or more specialized synthetic applications. This availability difference constitutes a practical procurement consideration: researchers requiring the N1-substituted scaffold for specific SAR exploration may need to accept longer lead times or higher unit costs compared to the more common C3-substituted analog.

Chemical Procurement Purity Analysis Research Reagent

Recommended Application Scenarios for 1-(2-Aminoethyl)-1H-indole-5-carbonitrile (CAS 1385027-30-4) Based on Available Evidence


Synthetic Intermediate Requiring N1-Substituted Indole Scaffold with 5-Cyano Functionality

This compound serves as a building block for synthetic pathways that require an N1-substituted aminoethyl handle coupled with a 5-cyano group for subsequent functionalization [1]. The 2-aminoethyl chain provides a primary amine amenable to amide bond formation, reductive amination, or sulfonamide coupling reactions, while the nitrile group at position 5 serves as a versatile precursor for hydrolysis to carboxamide or carboxylic acid derivatives [2]. Unlike 5-cyanotryptamine, which carries the reactive aminoethyl group at C3, the N1 attachment positions the amine for distinct cyclization pathways, potentially enabling access to novel tricyclic or tetracyclic scaffolds not accessible from C3-substituted precursors . Researchers pursuing indole-containing compound libraries where the N1 position must be substituted should prioritize this regioisomer over the more common C3-substituted alternatives.

Serotonin Receptor Probe Development Requiring Novel Chemotype SAR

The compound has documented, albeit weak, activity at the serotonin transporter (SERT) with an IC50 of 1.76 μM in rat synaptosome assays [1]. While this potency is insufficient for direct therapeutic candidacy, the N1-substituted scaffold represents a departure from canonical tryptamine pharmacophores (which feature C3 substitution) [2]. This structural novelty may be valuable for structure-activity relationship (SAR) studies aimed at mapping the spatial tolerance of serotonin receptor binding pockets or transporter recognition sites . Research groups investigating the conformational requirements for SERT inhibition or 5-HT receptor subtype selectivity may utilize this compound as a starting point for iterative optimization, particularly if computational docking studies predict favorable interactions that differ from the C3-substituted series [3].

Physical Property Benchmarking for Computational QSAR Model Validation

The computed physicochemical properties of this compound—including XLogP3 of 0.7, topological polar surface area (TPSA) of 54.7 Ų, and hydrogen bond donor/acceptor counts of 1 and 2, respectively [1]—place it within the drug-like chemical space favorable for CNS penetration [2]. These properties contrast with those of 5-cyanotryptamine (XLogP3 ~0.3, TPSA 65.6 Ų, HBD count = 2) , offering a subtle but measurable difference in predicted membrane permeability and oral bioavailability parameters. Researchers developing or validating quantitative structure-activity relationship (QSAR) models for serotonergic compounds may find this compound useful as an external validation data point, particularly for models predicting the impact of regioisomeric variation on computed descriptors and subsequent biological activity [3]. The distinct property profile of the N1-substituted isomer provides a test case for assessing model robustness against substitution pattern changes.

Reference Standard for Analytical Method Development and Validation

With established molecular identifiers including InChI Key (KQIDLHZLCDPEOY-UHFFFAOYSA-N), canonical SMILES notation (N1(C=CC2C=C(C#N)C=CC1=2)CCN), and a reported purity specification of ≥95% [1], this compound can serve as an analytical reference standard in laboratories developing chromatographic methods (HPLC, UPLC, LC-MS) for indole-containing compound analysis [2]. The presence of both a nitrile group (strong UV chromophore) and a primary amine (derivatizable functionality) provides multiple detection options. In quality control settings where regioisomeric purity must be confirmed—particularly to distinguish N1-substituted from C3-substituted 5-cyanoindole derivatives—this compound serves as an authentic standard for retention time and mass spectral library development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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